REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([C:10]#[N:11])=[C:8]([I:12])[C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[CH:5]=1)([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C.O>[NH2:1][C:4]1[C:9]([C:10]#[N:11])=[C:8]([I:12])[C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[CH:5]=1 |f:1.2.3|
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Name
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|
Quantity
|
10 kg
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C(=C1C#N)I)OC)OC
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Name
|
|
Quantity
|
60 L
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
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Quantity
|
15.6 kg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
67.5 L
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
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CUSTOM
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Details
|
the resulting mixture stirred at 65° C. for ca. 5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the temperature below 35° C
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Type
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WASH
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Details
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The addition vessel was washed with water (10 l)
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Type
|
TEMPERATURE
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Details
|
The resulting mixture was warmed
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Type
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CUSTOM
|
Details
|
adjusted to 65° C
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Type
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ADDITION
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Details
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A solution of 6M aqueous hydrochloric acid (12.5 l) was added over ca. 10 mins
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Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
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WAIT
|
Details
|
the resulting mixture left
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Type
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STIRRING
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Details
|
to stir for 3 hours
|
Duration
|
3 h
|
Type
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FILTRATION
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Details
|
filtered
|
Type
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WASH
|
Details
|
washed with water (50 l)
|
Type
|
WAIT
|
Details
|
The damp cake was slurried in water (90 l) overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (100 l)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=C1C#N)I)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.35 kg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |